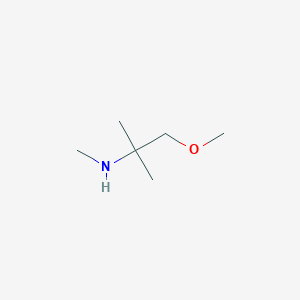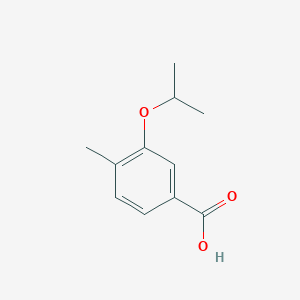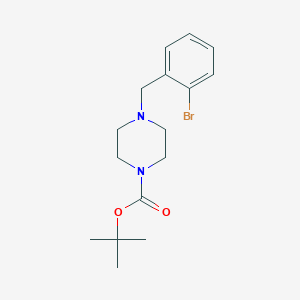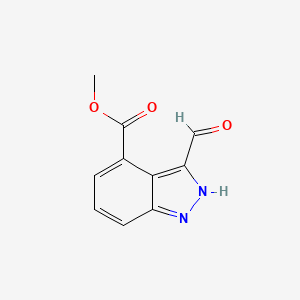
5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the amino group, the chlorophenyl group, and the carbonitrile group suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using various techniques. For instance, a related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallized in the orthorhombic space group with specific unit cell parameters . Similarly, the crystal structure of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile was determined, showing two independent molecules in the unit cell and highlighting the influence of intermolecular hydrogen bonding on the molecular conformation . These studies provide a foundation for understanding the structural characteristics of this compound.
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives can be inferred from studies on similar compounds. For instance, Schiff bases were synthesized from an intermediate thiophene carbonitrile compound, indicating that the amino group can participate in condensation reactions to form new chemical entities . Additionally, the presence of the carbonitrile group could allow for further functionalization through nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be quite diverse. Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic properties, molecular orbitals, and electrostatic potential maps of related compounds . These studies suggest that compounds like this compound could exhibit interesting optical and electronic properties, potentially making them suitable for applications in materials science, such as nonlinear optical (NLO) materials . The hydrogen bonding capabilities, as seen in other structurally similar compounds, could also influence the solubility and crystal packing of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds, highlighting its importance in synthetic organic chemistry. It is utilized in building blocks for the development of biologically significant heterocyclic compounds through one-pot multicomponent reactions. These applications underscore its versatility and utility in advancing synthetic methodologies and accessing a wide range of chemical scaffolds (H. Patel, 2017).
Anticancer Research
A notable application of derivatives of this compound is in the field of anticancer research. Ultrasound-promoted synthesis of novel derivatives has been investigated for their in-vitro anticancer activities against various human tumor cell lines. These compounds have shown promise in this area, indicating potential for development into therapeutic agents. The study also involved docking studies to understand the binding modes of these compounds, providing insights into their mechanism of action and optimizing their anticancer activity (S. Tiwari et al., 2016).
Antifungal Activity
Research has also explored the antifungal potential of novel polyheterocyclic compounds containing this compound. These studies aim to develop new antifungal agents that can address the growing concern of fungal infections and resistance to existing treatments. The synthesis of these compounds and their subsequent screening for antifungal activity is a crucial step towards discovering new therapeutic options (M. Ibrahim et al., 2008).
Corrosion Inhibition
In addition to its applications in drug development, derivatives of this compound have been investigated for their potential as corrosion inhibitors. This research is particularly relevant in the field of materials science, where the prevention of metal corrosion is of paramount importance for extending the lifespan and maintaining the integrity of metal structures. The efficacy of these compounds as corrosion inhibitors has been demonstrated through various studies, making them valuable in industrial applications (M. Yadav et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 5-Amino-3-(4-chlorophenyl)isoxazole and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by isoxazole-containing compounds , there is potential for the development of new therapeutic agents based on this scaffold.
Wirkmechanismus
Biochemical Pathways
Some studies suggest potential antipromastigote activity , indicating that it may interfere with certain parasitic life cycle processes
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its absorption and distribution characteristics
Result of Action
Some studies suggest potential antimicrobial activity , indicating that it may exert its effects by inhibiting the growth of certain microorganisms.
Biochemische Analyse
Biochemical Properties
5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of different metabolites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This compound has been found to inhibit certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of various substrates . These interactions can affect metabolic flux and alter the levels of different metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic activity and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, it can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
5-amino-3-(4-chlorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNSFCUTJTVKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
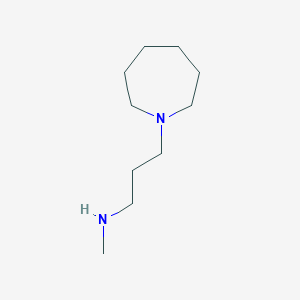

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)
